molecular formula C7H6N2O2 B134974 5-Ethenyl-2-nitropyridine CAS No. 125889-39-6

5-Ethenyl-2-nitropyridine

Cat. No. B134974
CAS RN: 125889-39-6
M. Wt: 150.13 g/mol
InChI Key: YTCBXYKWOQWDLZ-UHFFFAOYSA-N
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Description

5-Ethenyl-2-nitropyridine is a chemical compound with the CAS Number: 125889-39-6. It has a molecular weight of 150.14 . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 5-Ethenyl-2-nitropyridine is represented by the InChI Code: 1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

5-Ethenyl-2-nitropyridine is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 150.14 .

Safety and Hazards

5-Ethenyl-2-nitropyridine is classified under the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This topic is aligned with the overall concept of green chemistry as one of the promising future directions in advanced chemical research .

properties

IUPAC Name

5-ethenyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCBXYKWOQWDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559664
Record name 5-Ethenyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenyl-2-nitropyridine

CAS RN

125889-39-6
Record name 5-Ethenyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethenyl-2-nitropyridine
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